molecular formula C17H19N5O2S B12242557 4-({Imidazo[1,2-b]pyridazin-6-yloxy}methyl)-1-(2-methyl-1,3-thiazole-4-carbonyl)piperidine

4-({Imidazo[1,2-b]pyridazin-6-yloxy}methyl)-1-(2-methyl-1,3-thiazole-4-carbonyl)piperidine

Cat. No.: B12242557
M. Wt: 357.4 g/mol
InChI Key: LTTXPOYICAMSPU-UHFFFAOYSA-N
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Description

4-({Imidazo[1,2-b]pyridazin-6-yloxy}methyl)-1-(2-methyl-1,3-thiazole-4-carbonyl)piperidine is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of imidazo[1,2-b]pyridazine, thiazole, and piperidine moieties, making it a versatile candidate for research in medicinal chemistry, pharmacology, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({Imidazo[1,2-b]pyridazin-6-yloxy}methyl)-1-(2-methyl-1,3-thiazole-4-carbonyl)piperidine typically involves multi-step organic reactions. The process begins with the preparation of the imidazo[1,2-b]pyridazine core, followed by the introduction of the thiazole and piperidine groups through various coupling reactions. Common reagents used in these steps include halogenated intermediates, organometallic reagents, and catalysts such as palladium or copper complexes. The reaction conditions often require controlled temperatures, inert atmospheres, and specific solvents to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that optimize reaction efficiency and minimize waste. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance reproducibility and reduce production costs. Additionally, purification methods like chromatography and crystallization are crucial to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-({Imidazo[1,2-b]pyridazin-6-yloxy}methyl)-1-(2-methyl-1,3-thiazole-4-carbonyl)piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can modify specific functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be performed to replace certain atoms or groups within the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent choice, and reaction time are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield hydroxyl or carbonyl derivatives, while substitution reactions can introduce new alkyl or aryl groups.

Scientific Research Applications

4-({Imidazo[1,2-b]pyridazin-6-yloxy}methyl)-1-(2-methyl-1,3-thiazole-4-carbonyl)piperidine has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

    Biology: It serves as a probe or ligand in biochemical assays to study protein-ligand interactions and enzyme activity.

    Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: It is utilized in the development of advanced materials, such as polymers and nanomaterials, with specific functional properties.

Mechanism of Action

The mechanism of action of 4-({Imidazo[1,2-b]pyridazin-6-yloxy}methyl)-1-(2-methyl-1,3-thiazole-4-carbonyl)piperidine involves its interaction with specific molecular targets, such as enzymes, receptors, or nucleic acids. The compound may exert its effects by binding to these targets and modulating their activity or function. The pathways involved can include inhibition of enzyme activity, activation of signaling cascades, or alteration of gene expression.

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-b]pyridazine derivatives: These compounds share the imidazo[1,2-b]pyridazine core and exhibit similar biological activities.

    Thiazole-containing compounds: Compounds with thiazole moieties are known for their diverse pharmacological properties.

    Piperidine derivatives: Piperidine-based compounds are widely studied for their therapeutic potential.

Uniqueness

4-({Imidazo[1,2-b]pyridazin-6-yloxy}methyl)-1-(2-methyl-1,3-thiazole-4-carbonyl)piperidine is unique due to its combination of three distinct structural motifs, which confer a broad range of chemical reactivity and biological activity. This uniqueness makes it a valuable compound for exploring new scientific frontiers and developing innovative applications.

Properties

Molecular Formula

C17H19N5O2S

Molecular Weight

357.4 g/mol

IUPAC Name

[4-(imidazo[1,2-b]pyridazin-6-yloxymethyl)piperidin-1-yl]-(2-methyl-1,3-thiazol-4-yl)methanone

InChI

InChI=1S/C17H19N5O2S/c1-12-19-14(11-25-12)17(23)21-7-4-13(5-8-21)10-24-16-3-2-15-18-6-9-22(15)20-16/h2-3,6,9,11,13H,4-5,7-8,10H2,1H3

InChI Key

LTTXPOYICAMSPU-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CS1)C(=O)N2CCC(CC2)COC3=NN4C=CN=C4C=C3

Origin of Product

United States

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